![molecular formula C8H13NO5S B12583846 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione CAS No. 204992-21-2](/img/structure/B12583846.png)
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the butane-1-sulfonyl group and the pyrrolidine-2,5-dione moiety contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions: 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Hydrolysis: The sulfonyl group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of pyrrolidine-2,5-dione and butane-1-sulfonic acid.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrrolidine-2,5-dione derivatives.
Oxidation Products: Oxidized forms of the compound, potentially with higher oxidation states.
Reduction Products: Reduced forms of the compound, potentially with lower oxidation states.
科学的研究の応用
1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione has been explored for its applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research has focused on its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
類似化合物との比較
Pyrrolidine-2,5-dione: A structurally related compound with similar reactivity but lacking the butane-1-sulfonyl group.
N-Hydroxysuccinimide (NHS): Another compound with a similar pyrrolidine-2,5-dione core, commonly used in bioconjugation reactions.
Sulfonyl Chlorides: A class of compounds with similar sulfonyl functional groups, used in various chemical synthesis applications.
Uniqueness: 1-[(Butane-1-sulfonyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the butane-1-sulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
204992-21-2 |
|---|---|
分子式 |
C8H13NO5S |
分子量 |
235.26 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) butane-1-sulfonate |
InChI |
InChI=1S/C8H13NO5S/c1-2-3-6-15(12,13)14-9-7(10)4-5-8(9)11/h2-6H2,1H3 |
InChIキー |
RQLFLGOKTJUGTK-UHFFFAOYSA-N |
正規SMILES |
CCCCS(=O)(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
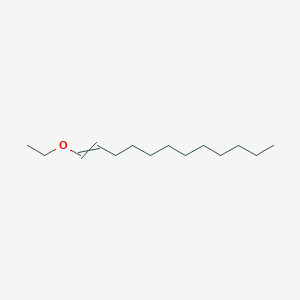
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
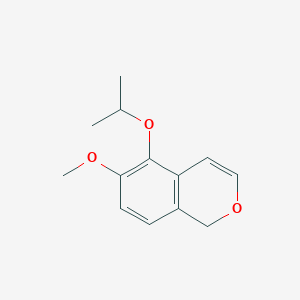
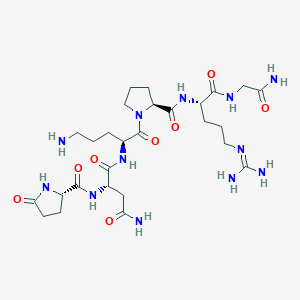
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
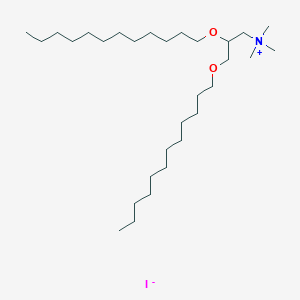

![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)
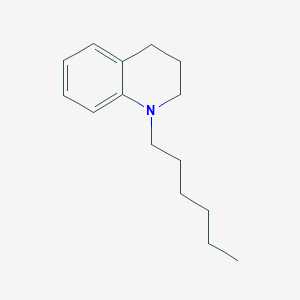
![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)
